molecular formula C20H21N5O2S B2741690 (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396890-39-3

(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2741690
CAS No.: 1396890-39-3
M. Wt: 395.48
InChI Key: RARMTYDFHPMPEQ-SOFGYWHQSA-N
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Description

This product is a high-purity chemical compound, (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, offered exclusively for research and development purposes. The compound features a hybrid molecular architecture combining a 1,2,4-oxadiazole heterocycle, a piperazine linker, and a thiophene -based enone system. This unique structure is of significant interest in medicinal chemistry and drug discovery, particularly for screening against various biological targets. Molecules containing the 1,2,4-oxadiazole moiety are frequently explored for their potential pharmacological properties. The piperazine subunit is a common pharmacophore known to contribute to binding affinity with central nervous system (CNS) targets and other enzymes. The (E)-configured enone group linking the core structure to the thiophene ring may allow for molecular targeted interactions. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a biological probe for investigating structure-activity relationships (SAR) in novel therapeutic areas. Applications: This compound is intended for use in pharmaceutical research, chemical synthesis, and as a reference standard in analytical method development. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

(E)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-18-22-20(23-27-18)15-5-7-17(21-14-15)24-9-11-25(12-10-24)19(26)8-6-16-4-3-13-28-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARMTYDFHPMPEQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H22N6O2S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

It features a unique combination of an oxadiazole ring, a pyridine moiety, and a thiophene group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. For instance:

  • Cytotoxicity : Compounds with the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values at sub-micromolar concentrations against leukemia and breast cancer cell lines .
CompoundCell LineIC50 (µM)
5aCEM-13<0.5
5bMDA-MB-2310.8

The mechanism of action often involves the induction of apoptosis through caspase activation and modulation of p53 expression levels .

Antimicrobial Activity

Chalcones and their derivatives are known for their antimicrobial properties. The compound may exhibit similar activities due to its structural characteristics:

  • Mechanism : The mechanism typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Research has indicated that compounds with thiophene and oxadiazole groups can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential anti-inflammatory properties:

  • Inhibition Studies : Similar compounds have demonstrated the ability to reduce pro-inflammatory mediators in vitro, indicating a possible therapeutic application in inflammatory diseases.

Study on Oxadiazole Derivatives

A comprehensive study on novel 1,2,4-oxadiazole derivatives revealed their enhanced biological activity compared to traditional drugs like doxorubicin. The derivatives demonstrated significant apoptosis-inducing capabilities in cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts favorably with key proteins involved in cancer progression and inflammation:

Target ProteinBinding Affinity (kcal/mol)
COX-9.5
LOX-8.7
p53-10.2

These interactions highlight the compound's potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on pharmacodynamic, pharmacokinetic, and synthetic aspects.

Structural Analogues

5-Ethyl-1,2,4-oxadiazole Derivatives

Compounds bearing the 5-ethyl-1,2,4-oxadiazole scaffold (e.g., Zygocaperoside derivatives from Zygophyllum fabago) exhibit notable antimicrobial and anti-inflammatory properties. For instance, Zygocaperoside demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Thiophene-Containing α,β-Unsaturated Ketones

Thiophene derivatives, such as Isorhamnetin-3-O-glycoside analogs, are associated with antioxidant and anticancer activity. The α,β-unsaturated ketone moiety in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a mechanism observed in kinase inhibitors like Afatinib .

Functional Analogues

Pyridinyl-Piperazine Derivatives

Piperazine-linked pyridine systems are common in antipsychotics (e.g., Aripiprazole) and anticonvulsants.

Research Findings and Limitations

  • Key Hypotheses : The target compound’s design merges features of oxadiazoles (stability), thiophenes (electron-rich interactions), and piperazines (solubility). Its E-configuration may optimize steric alignment for target binding.
  • Gaps in Evidence: None of the provided sources directly address this compound. Data from –3 focus on unrelated molecules (e.g., Zygocaperoside, PEGDA hydrogels) or industrial compound categorization .
  • Recommendations : Experimental validation of kinase inhibition (e.g., EGFR, VEGFR2) and ADMET profiling are critical next steps.

Q & A

Q. What synthetic strategies are recommended for synthesizing (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Claisen-Schmidt Condensation : To form the α,β-unsaturated ketone backbone (prop-2-en-1-one) using substituted benzaldehydes and ketones under basic conditions .

Piperazine Coupling : Reacting the pyridine-oxadiazole intermediate with piperazine derivatives via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Oxadiazole Formation : Cyclization of thioamide precursors with hydroxylamine or via dehydrative cyclization of acylhydrazides .
Optimization Tips :

  • Use PEG-400 as a solvent for improved reaction efficiency .
  • Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) .

Q. How is the structural confirmation of this compound achieved in academic research?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

Technique Key Data Points
¹H/¹³C NMR - Vinyl proton (δ 6.3–7.4 ppm, doublet for E-isomer).
- Piperazine CH₂ signals (δ 2.5–3.5 ppm).
- Thiophene protons (δ 7.0–7.5 ppm) .
IR Spectroscopy - C=O stretch (~1650 cm⁻¹).
- C=N/C-O stretches (1500–1600 cm⁻¹) .
Mass Spectrometry Molecular ion peaks (e.g., m/z 404 [M⁺] for analogs) .
Elemental Analysis Validate %C, %H, %N, %S with <0.4% deviation .

Q. What solubility and stability considerations are critical for in vitro assays?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers to avoid precipitation .
  • Stability :
    • Store at –20°C under inert atmosphere.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for inflammation).
  • Normalize data to positive controls (e.g., doxorubicin for anticancer assays) .

Dose-Response Analysis : Perform IC₅₀ calculations across multiple concentrations (1–100 µM) to rule out false positives from solvent artifacts .

Mechanistic Studies :

  • Use Western blotting to confirm target modulation (e.g., NF-κB for anti-inflammatory activity).
  • Compare results with structurally similar analogs to isolate functional group contributions .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

QSAR Modeling :

  • Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors.
  • Validate with experimental ADMET data (e.g., CYP450 inhibition assays) .

Molecular Docking :

  • Target enzymes (e.g., COX-2, EGFR) using AutoDock Vina.
  • Refine poses with MD simulations (GROMACS) to assess binding stability .

Metabolism Prediction :

  • Use Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolic sites (e.g., oxidation of the oxadiazole ring) .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Core Modifications :

  • Vary substituents on the oxadiazole (e.g., ethyl → methyl) and thiophene (e.g., 2-thienyl → 3-thienyl).
  • Assess impact on bioactivity via minimum inhibitory concentration (MIC) assays .

Pharmacophore Mapping :

  • Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) using Discovery Studio.

Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Solvent Screening : Test mixed-solvent systems (e.g., chloroform/hexane, ethyl acetate/heptane).

Temperature Gradients : Slow evaporation at 4°C or gradient cooling (50°C → RT) .

Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .

SC-XRD Refinement : Resolve disorder using SHELXL with anisotropic displacement parameters .

Q. How can researchers address discrepancies in reported solubility data?

Methodological Answer:

Reproduce Experiments : Use standardized solvents (e.g., USP-grade DMSO) and control humidity.

Advanced Characterization :

  • Perform DSC/TGA to detect polymorphic transitions affecting solubility .
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

Acute Toxicity : OECD 423 guidelines in rodents (dose range: 10–300 mg/kg).

Efficacy Models :

  • Anticancer : Xenograft mice with HCT-116 colorectal tumors.
  • Antimicrobial : Murine systemic infection models with S. aureus .

Pharmacokinetics :

  • Plasma concentration-time profiles via LC-MS/MS.
  • Calculate bioavailability using non-compartmental analysis (WinNonlin) .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Methodological Answer:

Real-Time Monitoring : Use inline FTIR to track carbonyl and C=N formation.

Isolation Techniques :

  • Flash chromatography (silica gel, hexane/EtOAc gradients).
  • Recrystallize intermediates from toluene/ethanol .

High-Resolution MS : Confirm molecular formulas with <5 ppm error .

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